molecular formula C8H8N4OS B13211730 4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol

4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol

Cat. No.: B13211730
M. Wt: 208.24 g/mol
InChI Key: ZPEBPPLKINSYNC-UHFFFAOYSA-N
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Description

4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thiol group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylfuran-3-carboxaldehyde with thiourea and an appropriate amine under acidic or basic conditions to form the triazine ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazine ring or the furan ring.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazine or furan derivatives.

    Substitution: Alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic functions. Additionally, the triazine ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-(2-thienyl)-1,3,5-triazine-2-thiol: Contains a thiophene ring instead of a furan ring.

    4-Amino-6-(3-pyridyl)-1,3,5-triazine-2-thiol: Contains a pyridine ring instead of a furan ring.

    4-Amino-6-(4-methylphenyl)-1,3,5-triazine-2-thiol: Contains a methylphenyl group instead of a furan ring.

Uniqueness

4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

2-amino-6-(5-methylfuran-3-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C8H8N4OS/c1-4-2-5(3-13-4)6-10-7(9)12-8(14)11-6/h2-3H,1H3,(H3,9,10,11,12,14)

InChI Key

ZPEBPPLKINSYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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